molecular formula C17H14N2O3S B2932256 (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate CAS No. 367279-03-6

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate

Cat. No.: B2932256
CAS No.: 367279-03-6
M. Wt: 326.37
InChI Key: NXCORYAOLLSZLY-ZRDIBKRKSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate is a chemical compound of interest in materials science and heterocyclic chemistry research. Its molecular structure, which incorporates both thiophene and cyanoacrylate functional groups, is closely related to derivatives known for their planarity and promising light absorption properties in the UV-Vis region . Such characteristics make these compounds valuable as organic precursors in the development of dye-sensitized photovoltaic materials and chemical sensors . Furthermore, structurally related acrylamide derivatives have been investigated for their potential biocidal activities, indicating a broad scope of application in biological and medicinal chemistry research . The synthesis of this compound typically involves a Knoevenagel condensation reaction, a reliable method for forming such complex molecular frameworks . This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules or for direct application studies in material science. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-2-22-17(21)14-7-3-4-8-15(14)19-16(20)12(11-18)10-13-6-5-9-23-13/h3-10H,2H2,1H3,(H,19,20)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCORYAOLLSZLY-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The acrylamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acrylamido derivatives.

Scientific Research Applications

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The acrylamido group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Thiophene vs. Phenyl Derivatives

  • Thiophene-containing analogs: The thiophene moiety in the target compound contrasts with phenyl-substituted analogs (e.g., ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates). Thiophene’s electron-rich sulfur atom may enhance π-π stacking interactions and alter redox behavior compared to phenyl groups. For example, ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate () has a melting point of 79–82°C and a density of 1.247 g/cm³, whereas phenyl analogs like compound 3d (4-hydroxyphenyl substitution) exhibit higher melting points (298–300°C), likely due to stronger hydrogen bonding from phenolic groups .
  • Phenolic vs. Methoxy Substitutions: In phenyl analogs, phenolic hydroxyl groups (e.g., 3d, 3f) significantly enhance antioxidant activity (70.2–83.1% inhibition in DPPH assays) compared to methoxy-substituted derivatives. For instance, compound 3f (4-hydroxy-3,5-dimethoxyphenyl) showed the highest activity due to steric hindrance and radical stabilization, whereas methoxy groups reduced efficacy .

Heterocyclic Variations

  • Furan vs. Thiophene :
    A furan-based analog, (E)-ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetate (), demonstrates how oxygen in furan versus sulfur in thiophene affects electronic properties. Thiophene’s lower electronegativity may increase lipophilicity and membrane permeability.

Physicochemical Properties

Compound Molecular Formula Substituent Melting Point (°C) Key Functional Groups
Target C₁₇H₁₃N₂O₃S Thiophen-2-yl Not reported Cyano, acrylamido, benzoate
3d () C₁₉H₁₇N₂O₄S 4-Hydroxyphenyl 298–300 Phenolic -OH, cyano
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate () C₁₀H₉NO₂S Thiophen-2-yl 79–82 Cyano, ester

Thiophene derivatives generally exhibit lower melting points than phenolic analogs, likely due to reduced hydrogen-bonding capacity .

Antioxidant Activity

  • Phenolic analogs: Compound 3f (4-hydroxy-3,5-dimethoxyphenyl) showed 83.1% inhibition in DPPH assays, comparable to diclofenac (85.0%) .
  • Thiophene-based compounds: While direct data are lacking, the electron-rich thiophene may scavenge radicals via conjugation with the cyano group, though efficacy is likely lower than phenolic derivatives .

Anti-inflammatory Activity

  • Phenyl analogs (e.g., 3d ) reduced carrageenan-induced paw edema by 70.2–83.1%, suggesting that the target compound’s thiophene ring might modulate COX-2 or NF-κB pathways differently .

Biological Activity

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate is a synthetic compound with significant potential in medicinal chemistry and materials science. This compound exhibits a unique structural framework that includes an ethyl ester, a cyano group, and a thiophene ring. Its biological activity is influenced by these structural components, which allow it to interact with various biological targets.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Component Description
Ethyl Ester Provides lipophilicity and solubility
Cyano Group Enhances reactivity and potential biological interactions
Thiophene Ring Contributes to electronic properties and biological activity

These features make the compound a candidate for various applications in drug design and development.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit antimicrobial activity. For instance, derivatives containing thiophene rings have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group is believed to enhance these effects by increasing the compound's ability to penetrate bacterial membranes and interact with cellular components .

Antioxidant Activity

In studies involving related acrylamide derivatives, compounds with similar structural motifs demonstrated notable antioxidant properties. These activities are often attributed to the ability of the thiophene ring to scavenge free radicals, which can lead to cellular damage.

Case Studies and Research Findings

  • Antibacterial Activity : A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives revealed that certain substitutions on the phenyl ring significantly enhanced antibacterial activity against Bacillus subtilis and E. coli. The most effective derivatives contained hydroxyl or dimethylamino groups .
  • Antioxidant Properties : Another series of compounds related to this compound were tested for antioxidant activity. The results indicated that compounds with hydroxy substituents exhibited superior antioxidant capabilities at concentrations around 100 µM.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced bacterial growth or cancer cell proliferation.
  • Cellular Interaction : The interaction with proteins or nucleic acids could disrupt normal cellular functions, contributing to its therapeutic effects.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate?

The compound can be synthesized via Knoevenagel condensation , a method validated for analogous acrylamido-thiophene derivatives. A typical protocol involves reacting ethyl 2-cyanoacetamido benzoate with thiophene-2-carbaldehyde in toluene, using catalytic piperidine and acetic acid under reflux (5–6 hours). The reaction is monitored via TLC, and the product is purified via recrystallization (e.g., ethanol), yielding 72–94% .

  • Key parameters :
  • Solvent: Toluene
  • Catalysts: Piperidine (0.35 mL) + acetic acid (1.3 mL)
  • Temperature: Reflux (~110°C)
  • Purification: Recrystallization in ethanol

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires multi-spectral analysis:

  • IR spectroscopy : Peaks for C≡N (~2213 cm⁻¹), ester C=O (~1664 cm⁻¹), and amide C=O (~1590 cm⁻¹) .
  • ¹H NMR : Key signals include ethyl ester protons (δ 1.33–1.43 ppm, triplet; δ 4.33–4.48 ppm, quartet), thiophene protons (δ 7.31–7.92 ppm), and acrylamido NH (δ 11.87–12.27 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 391 [M+Na]⁺ for analogous compounds) .

Q. What in vitro assays are suitable for preliminary antioxidant evaluation?

Standard assays include:

  • DPPH radical scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl at 517 nm .
  • Nitric oxide scavenging : Quantifies inhibition of nitrite formation .
  • Ferric ion-induced lipid peroxidation : Uses rat brain homogenate to assess thiobarbituric acid-reactive substances (TBARS) formation .
  • Typical concentration : 100 μM, with activity compared to ascorbic acid or Trolox .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in this compound?

The SHELX program suite (e.g., SHELXL) is recommended for refining crystal structures. This involves:

  • Data collection: High-resolution diffraction (Mo/Kα radiation).
  • Structure solution: Direct methods (SHELXT) or Patterson techniques.
  • Refinement: Full-matrix least-squares against with anisotropic displacement parameters .
  • Critical considerations : Twinning or disorder in the thiophene/acrylamido moieties may require constraints.

Q. What structure-activity relationships (SARs) are critical for optimizing bioactivity?

Q. How can conflicting data on substituent effects be reconciled?

Discrepancies often arise from:

  • Assay variability : Normalize results using internal standards (e.g., diclofenac for anti-inflammatory studies) .
  • Solvent polarity : Polar solvents (e.g., DMSO) may stabilize reactive intermediates, altering activity trends .
  • Statistical analysis : Apply ANOVA or Tukey’s test to confirm significance (p < 0.05) across replicates .

Q. What mechanistic insights explain this compound’s anti-inflammatory activity?

Proposed mechanisms include:

  • COX-2 inhibition : Structural analogs (e.g., diclofenac derivatives) inhibit cyclooxygenase-2, reducing prostaglandin synthesis .
  • NF-κB pathway modulation : Thiophene acrylamides suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
  • In vivo validation : Carrageenan-induced paw edema models show dose-dependent reduction in edema volume (e.g., 83.1% inhibition at 50 mg/kg) .

Methodological Best Practices

  • Synthesis optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
  • Crystallography troubleshooting : For poor diffraction, try crystal soaking in perfluorinated oils or using synchrotron radiation .
  • Biological assays : Pre-incubate compounds with liver microsomes to assess metabolic stability before in vivo studies .

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